molecular formula C10H12F2N4 B3080285 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile CAS No. 1082745-53-6

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B3080285
CAS No.: 1082745-53-6
M. Wt: 226.23 g/mol
InChI Key: PSYAZOGUWFIFLN-UHFFFAOYSA-N
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Description

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H12F2N4 It is known for its unique structure, which includes a pyrazole ring substituted with an amino group and a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the difluorocyclohexyl group: This step involves the reaction of the pyrazole intermediate with a difluorocyclohexyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The difluorocyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-methylphenyl)-1h-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the difluorocyclohexyl group. This group can significantly influence the compound’s physical and chemical properties, such as its lipophilicity, stability, and reactivity. These unique features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-amino-1-(4,4-difluorocyclohexyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N4/c11-10(12)3-1-8(2-4-10)16-9(14)7(5-13)6-15-16/h6,8H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYAZOGUWFIFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=C(C=N2)C#N)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183393
Record name 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082745-53-6
Record name 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082745-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-(4,4-difluorocyclohexyl)hydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.5 (m, 1H), 3.90 (m, 1H), 2.40-1.00 (m, 8H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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